
2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties. These characteristics make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethanone structure. Common synthetic routes may involve:
Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Methoxylation: Introducing the methoxy group using reagents like sodium methoxide or dimethyl sulfate.
Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination and methoxylation reactions under controlled conditions to ensure high yield and purity. These methods would utilize specialized equipment to handle the reactive fluorine species and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with strong oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy and trifluoromethyl groups can further modulate the compound’s electronic properties, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Another fluorinated compound with similar structural features.
Trifluoromethylpyridine: Contains a trifluoromethyl group and exhibits similar chemical properties.
Uniqueness
2,2-Difluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific arrangement of its fluorine atoms and functional groups, which confer distinct chemical and biological properties. Its combination of fluorine, methoxy, and trifluoromethyl groups makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C10H6F6O2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6F6O2/c1-18-8-5(10(14,15)16)3-2-4(6(8)11)7(17)9(12)13/h2-3,9H,1H3 |
Clave InChI |
INNDXGKHWSGPJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)C(=O)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


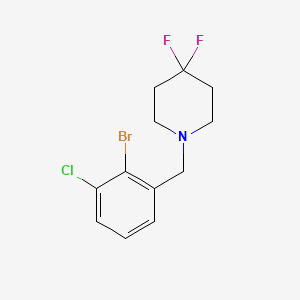
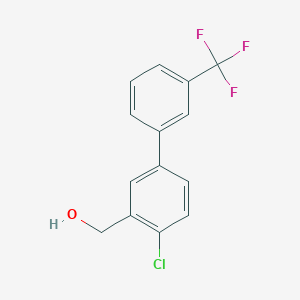

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)




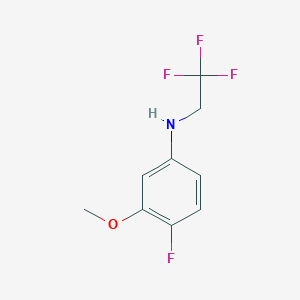
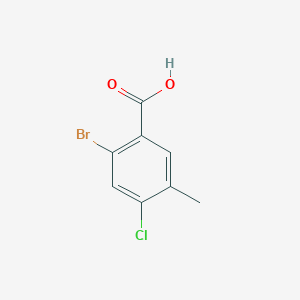
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
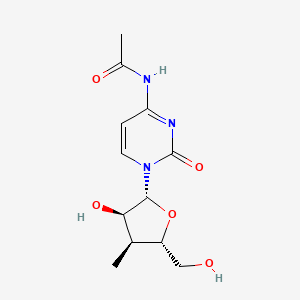
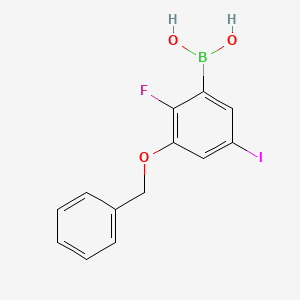
![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
